4-[(2-chlorobenzyl)sulfanyl]-1-ethyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a sulfanyl group, and a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidin-2-one core This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the chlorophenyl group can produce the corresponding phenyl derivative.
Scientific Research Applications
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
- 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
Uniqueness
The uniqueness of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17ClN2OS |
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Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C16H17ClN2OS/c1-2-19-14-9-5-7-12(14)15(18-16(19)20)21-10-11-6-3-4-8-13(11)17/h3-4,6,8H,2,5,7,9-10H2,1H3 |
InChI Key |
OOZREYCDAQHEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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